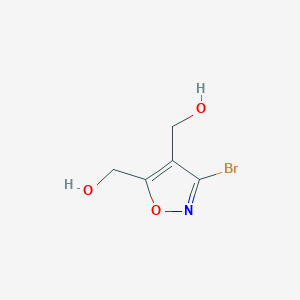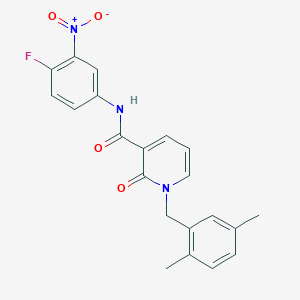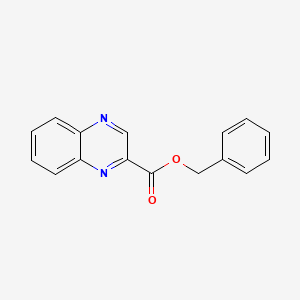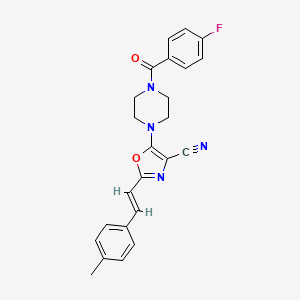
(E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related furan-acrylamide compounds involves green organic chemistry approaches, such as microwave-assisted synthesis, and employs marine and terrestrial fungi for ene-reduction, producing compounds with unique CN-bearing stereogenic centers. This method showcases an environmentally friendly route to complex organic compounds with high yields and enantiomeric excess (ee) (Jimenez et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using methods like time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra. Such analysis provides insights into the stereochemistry and electronic properties, crucial for understanding the compound's behavior in various environments and interactions with biological targets (Jimenez et al., 2019).
Chemical Reactions and Properties
This compound's chemical reactivity includes its participation in C-H bond activation and borylation reactions, indicative of its potential utility in organic synthesis and modification. For example, related furan compounds can undergo oxidative cyclization, leading to structurally diverse products essential for pharmaceutical synthesis (Hatanaka et al., 2010).
Applications De Recherche Scientifique
Green Organic Chemistry Synthesis
This compound and its derivatives have been involved in green organic chemistry synthesis. A notable example is the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation. This process utilizes filamentous marine and terrestrial-derived fungi for the first ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide. The absolute configuration of the biotransformation products was determined by calculations of electronic circular dichroism (ECD) spectra, showcasing its significance in organic synthesis and stereochemical analysis (Jimenez et al., 2019).
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives. For example, derivatives of 5-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylic acids were synthesized, demonstrating its utility in the creation of structurally diverse compounds. This process involves cyclization under specific conditions and highlights the compound's versatility in chemical synthesis (Kuticheva et al., 2015).
Development of Cytotoxic Agents
Focused library development using this compound as a base structure led to the creation of broad spectrum cytotoxic agents against various cancer cell lines. This approach identified new lead compounds with improved cytotoxicity, contributing to the field of anticancer drug development (Tarleton et al., 2013).
Inhibition of SARS Coronavirus Helicase
A novel chemical compound closely related to (E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide was discovered to suppress the enzymatic activities of SARS coronavirus helicase. The inhibitory effect was determined through ATP hydrolysis and double-stranded DNA unwinding assays, suggesting potential therapeutic applications in the treatment of coronavirus infections (Lee et al., 2017).
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-morpholin-4-ylpyrimidin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14(4-3-13-2-1-7-22-13)18-12-10-16-15(17-11-12)19-5-8-21-9-6-19/h1-4,7,10-11H,5-6,8-9H2,(H,18,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWYFSNICOCXDP-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2489917.png)

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2489921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)


![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2489929.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2489936.png)
![Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate](/img/structure/B2489938.png)
